2-Iodoterephthalaldehyde
Overview
Description
2-Iodoterephthalaldehyde is an organic compound characterized by the presence of an iodine atom attached to the second carbon of the terephthalaldehyde structure
Mechanism of Action
Target of Action
- (TA) is an organic compound with the formula C8H6O2. It belongs to the class of benzene dicarboxaldehydes, where the aldehyde moieties are positioned in the para conformation on the benzene ring .
Mode of Action
Pharmacokinetics
- TA is soluble in organic solvents such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) . Further studies are needed to determine its tissue distribution. TA’s metabolism remains to be fully elucidated. Details on excretion pathways are limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoterephthalaldehyde can be synthesized through several methods, including the iodination of terephthalaldehyde. One common approach involves the reaction of terephthalaldehyde with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction conditions is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoterephthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Replacement of the iodine atom with other functional groups.
Scientific Research Applications
2-Iodoterephthalaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Iodoterephthalaldehyde
3-Iodoterephthalaldehyde
2-Bromoterephthalaldehyde
2-Fluoroterephthalaldehyde
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Properties
IUPAC Name |
2-iodoterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYPMUHJCRZGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709104 | |
Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385416-64-8 | |
Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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